4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound with the empirical formula C12H15ClF3NO . It has a molecular weight of 281.70 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string, which is a notation that can be used to represent a chemical structure using ASCII characters, is FC(F)(F)C1=CC=CC=C1OC2CCNCC2.Cl .Scientific Research Applications
Chemical Structure and Properties
- Structural Analysis : The chemical structures related to trifluoromethyl-substituted compounds, including 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, have been extensively studied. These studies provide insights into the dihedral angles, molecular distances, and interactions within the crystal structures of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Li et al., 2005).
Biological Activity and Potential Uses
Potential in Tuberculosis Treatment : Research has identified certain piperidinol analogs with promising anti-tuberculosis activity. Although some side effects were observed, these findings highlight the potential of trifluoromethyl-substituted piperidines in developing new treatments for tuberculosis (Sun et al., 2009).
Neuroprotective Activity : Arylpiperidines, including compounds structurally similar to this compound, have shown potent blocking effects on neuronal Na+ and T-type Ca2+ channels. This suggests potential for neuroprotective applications, particularly in the context of ischemic brain injury (Annoura et al., 1999).
Synthesis and Antidepressant Activity : The synthesis of compounds structurally related to this compound has been explored, with evaluations indicating potential antidepressant activity. These studies contribute to understanding the therapeutic potential of such compounds in mental health applications (Kumar et al., 2004).
Advanced Material Applications
- Nanofiltration Membrane Development : The synthesis of novel sulfonated aromatic diamine monomers, which include trifluoromethyl-substituted compounds, has been instrumental in developing advanced thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, highlighting potential applications in water treatment and dye solution processing (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQGQLTGWTZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589356 | |
Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823782-74-7 | |
Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.